molecular formula C5H9ClN4 B1417828 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride CAS No. 1208673-90-8

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

Cat. No. B1417828
M. Wt: 160.6 g/mol
InChI Key: RKGJISBIZBSNGR-UHFFFAOYSA-N
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Description

“4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the molecular weight of 160.61 . It is a powder at room temperature . The IUPAC name for this compound is 4,5,6,7-tetrahydro [1,2,4]triazolo [1,5-a]pyrimidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9 (5)3-1;/h4H,1-3H2, (H,6,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 160.61 . The InChI code for this compound is 1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9 (5)3-1;/h4H,1-3H2, (H,6,7,8);1H .

Scientific Research Applications

Optical Sensor Development

Pyrimidine derivatives, including triazolo[1,5-a]pyrimidine structures, are recognized for their utility in crafting optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite materials for sensing applications. They are instrumental in the synthesis of optical sensors due to their biological and medicinal significance, showcasing their versatility beyond traditional pharmaceutical applications (Jindal & Kaur, 2021).

Pharmaceutical Research and Development

Triazole derivatives, including the 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine motif, are pivotal in the pharmaceutical sector for generating new drugs with varied biological activities. Their structural versatility allows for numerous modifications, leading to compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This adaptability underscores the importance of triazole derivatives in addressing emerging health challenges and developing new therapeutic agents (Ferreira et al., 2013).

Antibacterial Activity

Recent studies have highlighted the potential of 1,2,4-triazole-containing hybrids in combating Staphylococcus aureus infections. These compounds, by inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, offer a promising avenue for developing new antibacterial agents, especially against drug-resistant strains. The dual or multiple mechanisms of action of these hybrids underscore their significance in addressing the pressing need for novel anti-S. aureus agents (Li & Zhang, 2021).

Synthetic Chemistry

The synthesis of pyrano[2,3-d]pyrimidine derivatives using hybrid catalysts demonstrates the compound's role in advancing synthetic chemistry. These scaffolds, owing to their broad biological activities and pharmaceutical relevance, are the focus of intense research. The employment of diverse catalysts for their synthesis not only enriches the chemical toolbox but also opens up new pathways for the development of medicinally relevant molecules (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h4H,1-3H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJISBIZBSNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

CAS RN

1208673-90-8
Record name 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
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4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
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4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
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4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
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4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

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